molecular formula C53H65NO14Si B118307 7-O-(Triethylsilyl) Paclitaxel CAS No. 148930-55-6

7-O-(Triethylsilyl) Paclitaxel

Cat. No.: B118307
CAS No.: 148930-55-6
M. Wt: 968.2 g/mol
InChI Key: LKHIBBPOJARUFY-RGZLSWIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-O-(Triethylsilyl) Paclitaxel (CAS 148930-55-6) is a strategically protected intermediate of critical importance in the semi-synthetic derivation and production of paclitaxel (Taxol) and its analogues . Paclitaxel is a potent, natural anticancer agent that promotes tubulin polymerization and stabilizes microtubule assemblies, thereby arresting cell division in the G2/M phase and inducing apoptosis in cancer cells . This 7-O-triethylsilyl derivative, with a molecular formula of C53H65NO14Si and a molecular weight of 968.2 Da, is specifically designed to protect the reactive C7 hydroxyl group during complex synthetic and semi-synthetic manipulations . This protection is a crucial step in the efficient industrial-scale production of paclitaxel, which is a frontline treatment for ovarian, breast, and non-small cell lung cancers, among others . The compound is also recognized and supplied as a high-purity Pharmaceutical Analytical Impurity (Paclitaxel Impurity K) for quality control and analytical research, ensuring the safety and efficacy of final pharmaceutical products . Researchers utilize this intermediate to explore new paclitaxel derivatives with improved solubility, reduced drug resistance mediated by P-glycoprotein, and enhanced therapeutic profiles . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H65NO14Si/c1-10-69(11-2,12-3)68-38-28-39-52(30-63-39,67-33(6)56)44-46(66-48(60)36-26-20-15-21-27-36)53(62)29-37(31(4)40(50(53,7)8)43(64-32(5)55)45(58)51(38,44)9)65-49(61)42(57)41(34-22-16-13-17-23-34)54-47(59)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,57,62H,10-12,28-30H2,1-9H3,(H,54,59)/t37-,38-,39+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHIBBPOJARUFY-RGZLSWIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H65NO14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455637
Record name 7-O-(Triethylsilyl)taxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

968.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148930-55-6
Record name Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148930-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-O-(Triethylsilyl)taxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-O-(Triethylsilyl)paclitaxel
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV2YY7E35G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 7 O Triethylsilyl Paclitaxel Precursors

Regioselective Silylation Protocols

The selective silylation of the C7 hydroxyl group is a pivotal transformation in the synthesis of paclitaxel (B517696) precursors. The relative reactivity of the hydroxyl groups in paclitaxel is generally C2' > C7 > C1, a hierarchy primarily dictated by steric hindrance. acs.org In precursors like 10-deacetylbaccatin III (10-DAB), the challenge lies in selectively protecting the C7-OH in the presence of other reactive hydroxyl groups, such as the one at C10.

The standard method involves treating the precursor, such as 10-deacetylbaccatin III, with triethylsilyl chloride (TESCl) in the presence of a base like pyridine (B92270). The TES group provides steric protection for reactive sites, making the resulting compound, 7-O-(Triethylsilyl)-10-deacetyl baccatin (B15129273) III, a strategic intermediate for further modifications.

The efficiency and selectivity of the silylation reaction are highly dependent on the chosen reaction conditions, including the base, solvent, and temperature. Research has focused on optimizing these parameters to maximize the yield of the desired 7-O-silylated product while minimizing the formation of byproducts, such as over-silylated compounds.

The choice of base is critical for controlling selectivity. For instance, in the silylation of paclitaxel, using a hindered tertiary alkylamine base like triethylamine (B128534) favors monosilylation at the more reactive C2' position. In contrast, a less hindered base like pyridine can be used to promote the formation of bis-silylated products, such as C2',C7-bis-silicate esters, when an excess of the silylating agent is used. acs.org For the synthesis of 7-O-TES-baccatin III from baccatin III, strong bases like lithium tert-butoxide (LitbuO) or lithium bis(trimethylsilyl)amide (LiHMDS) in solvents such as DMF can be employed to form the 7-O-anion, which then rapidly reacts with the silylating agent. google.com This method is effective and minimizes the formation of the 7,13-bis-protected byproduct. google.com

Kinetic studies and reaction monitoring are also employed to determine the optimal conditions. For example, varying the temperature between 0°C and 25°C can help identify the ideal point for selective protection. Computational methods, such as Density Functional Theory (DFT) calculations, can also predict the regioselectivity by modeling the electronic environment and steric accessibility of the different hydroxyl groups.

Table 1: Optimization of Silylation Reaction Conditions

PrecursorSilylating AgentBase/CatalystSolventTemperatureKey OutcomeReference
10-Deacetylbaccatin IIITriethylsilyl Chloride (TESCl)Pyridine-23°CFavors silylation at the 7-OH position.
10-Deacetylbaccatin III(Diethylamino)sulfur trifluoride (DAST) followed by Et3SiClEt3N, 4-DMAPTHF0°CConversion of an intermediate enone to its 7-OTES derivative. nih.gov
Paclitaxel(RO)3SiClTriethylamine--Greater selectivity for C2'-monosilicate ester production. acs.org
Paclitaxel(RO)3SiCl (3-4 equiv.)Pyridine--Promotes formation of C2',C7-bis-silicate esters. acs.org
Baccatin IIITROC-ClLiHMDSDMFLow TempRapid reaction with minimal 7,13-bis protected by-product. google.com

Optimization of the silylation protocol has led to significantly improved yields of 7-O-silylated taxane (B156437) intermediates. For the synthesis of 7-O-(Triethylsilyl)-10-deacetyl baccatin III from 10-DAB III using TESCl in pyridine, yields of 84–86% have been reported after purification. Another protocol reports a yield of 91%, likely due to optimized chromatographic purification conditions. The conversion of an enone intermediate derived from 10-deacetylbaccatin III to its 7-OTES derivative was achieved in 74% yield. nih.gov The use of the triethylsilyl protecting group at the C7 position has been shown to increase the yields of subsequent side-chain addition reactions by over 30% compared to reactions with unprotected analogs.

Stereochemical Control and Diastereoselectivity in Synthesis

The biological activity of paclitaxel is highly dependent on its specific stereochemistry. revisiondojo.com Therefore, controlling the stereochemistry during synthesis is of paramount importance. ox.ac.ukkcl.ac.uk In the semi-synthesis of paclitaxel and its analogs, a key step involving stereochemical control is the coupling of the baccatin core, such as 7-O-triethylsilylbaccatin III, with the β-lactam side chain. google.comresearchgate.net

This coupling reaction can yield different diastereomers, and achieving high diastereoselectivity for the desired (2'R, 3'S) configuration is crucial. Research has shown that the nature of the protecting group on the C3-hydroxyl group of the β-lactam has a significant impact on the kinetic resolution and diastereoselectivity of the coupling reaction. researchgate.net

A study on the synthesis of docetaxel (B913) and butitaxel analogues demonstrated that using a tert-butyldimethylsilyl (TBDMS) protecting group at the C3-hydroxy position of the β-lactam provided optimal kinetic resolution when coupled with 7-O-triethylsilylbaccatin III. researchgate.net This group was more effective than the sterically less demanding triethylsilyl (TES) group or the larger triisopropylsilyl (TIPS) group. researchgate.net Furthermore, the substituent at the C4 position of the β-lactam also influenced the outcome, with C4-tert-butyl-β-lactams providing better diastereoselectivity than the corresponding C4-phenyl-β-lactams. researchgate.net

Table 2: Influence of β-Lactam Protecting Group on Diastereoselectivity

Baccatin Intermediateβ-Lactam C3-Protecting Groupβ-Lactam C4-SubstituentDiastereoselectivity OutcomeReference
7-O-Triethylsilylbaccatin IIItert-Butyldimethylsilyl (TBDMS)tert-ButylOptimum kinetic resolution, high diastereoselectivity. researchgate.net
7-O-Triethylsilylbaccatin IIITriethylsilyl (TES)tert-ButylLower diastereoselectivity compared to TBDMS. researchgate.net
7-O-Triethylsilylbaccatin IIITriisopropylsilyl (TIPS)tert-ButylLower diastereoselectivity compared to TBDMS. researchgate.net
7-O-Triethylsilylbaccatin IIItert-Butyldimethylsilyl (TBDMS)PhenylLower diastereoselectivity compared to C4-tert-butyl. researchgate.net

Preparation of Related Taxane Synthetic Intermediates

7-O-(Triethylsilyl) Paclitaxel precursors, primarily 7-O-TES-baccatin III, are versatile starting materials for the synthesis of not only paclitaxel but also a variety of its analogs. researchgate.netsioc-journal.cn After the selective protection of the C7 hydroxyl group, the intermediate is typically subjected to a coupling reaction to introduce the characteristic C13 side chain. google.com

Two principal routes for this coupling involve reacting the lithium anion of 7-O-TES-baccatin III with either a β-lactam or an oxazolinecarboxylic acid. google.com

β-Lactam Route: Developed by Holton, this method reacts the lithium alkoxide of 7-O-TES-baccatin III with a suitably protected β-lactam to form the ester linkage at C13. google.comnih.gov

Oxazoline (B21484) Route: This approach couples 7-O-TES-baccatin III with an oxazolinecarboxylic acid derivative using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com

These coupling reactions yield 7-O-protected paclitaxel precursors. google.com The final step is the removal of the protecting groups to yield paclitaxel. google.commdpi.com For instance, the C7-TES group can be cleaved to obtain the final product. mdpi.com These methodologies allow for the efficient semi-synthesis of paclitaxel and the creation of novel taxane derivatives for further biological evaluation. nih.govsioc-journal.cn

Role As a Key Intermediate in Paclitaxel and Analog Development

Facilitating the Semi-Synthesis of Paclitaxel (B517696)

The semi-synthesis of paclitaxel, a complex natural product, has been a significant challenge for organic chemists. The use of 7-O-(Triethylsilyl) baccatin (B15129273) III, a precursor to 7-O-(Triethylsilyl) Paclitaxel, has been instrumental in overcoming these hurdles. lgcstandards.comgoogle.com By protecting the C7 hydroxyl group, chemists can selectively manipulate other parts of the baccatin III core, particularly for the attachment of the crucial C13 side chain.

Side-Chain Elaboration Reactions

The attachment of the N-acyl-3'-phenylisoserine side chain at the C13 position of the baccatin III core is a critical step in the synthesis of paclitaxel. The 7-O-triethylsilyl protecting group plays a crucial role in this process by preventing unwanted side reactions at the C7 position. Various methods have been developed for this side-chain elaboration, often involving the coupling of 7-O-(triethylsilyl)baccatin III with a protected β-lactam or an oxazoline (B21484) carboxylic acid. google.comnih.govresearchgate.net

Table 1: Key Intermediates in Paclitaxel Side-Chain Elaboration

Intermediate Role Reference
7-O-(triethylsilyl)baccatin III Protected baccatin core for selective C13 side-chain attachment. nih.govresearchgate.net
β-Lactam Precursor for the C13 N-acyl-3′-phenylisoserine side chain. nih.govnih.gov
Oxazoline carboxylic acid Alternative precursor for the paclitaxel side chain. researchgate.net

Selective Deprotection Strategies for the C7-O-Triethylsilyl Group

Following the successful attachment of the side chain, the final step in the semi-synthesis of paclitaxel is the removal of the protecting groups. The selective deprotection of the C7-O-triethylsilyl group without affecting other sensitive functional groups in the molecule is a critical challenge.

Commonly used reagents for this deprotection include hydrogen fluoride (B91410) in pyridine (B92270) (HF-pyridine) or other fluoride sources. nih.gov The conditions for this reaction must be carefully controlled to ensure high yields of the final paclitaxel product. The lability of the TES group under specific conditions allows for its clean removal, regenerating the free hydroxyl group at the C7 position, which is important for the drug's interaction with its biological target, tubulin. researchgate.net

Synthesis of Docetaxel (B913) Derivatives

This compound and its precursor, 7-O-triethylsilylbaccatin III, are also central to the synthesis of docetaxel and its derivatives. nih.govresearchgate.net Docetaxel is a close analog of paclitaxel with a tert-butoxycarbonyl group on the C3' nitrogen of the side chain and a hydroxyl group at the C10 position.

The synthesis of docetaxel often involves the coupling of 7-O-triethylsilylbaccatin III with a suitably protected β-lactam precursor for the docetaxel side chain. nih.gov Kinetic resolution of racemic β-lactams with 7-O-triethylsilylbaccatin III has been shown to be an effective method for producing docetaxel analogs with high diastereoselectivity. nih.govresearchgate.net The choice of protecting groups on the β-lactam can significantly influence the efficiency of this resolution. researchgate.net Following the coupling reaction, selective deprotection of the silyl (B83357) groups yields the final docetaxel derivative. nih.gov

Development of Novel Paclitaxel Analogs

The versatility of this compound as a synthetic intermediate extends to the development of a wide array of novel paclitaxel analogs. researchgate.netnih.gov By leveraging the protective nature of the C7-TES group, researchers can introduce modifications at various other positions of the paclitaxel scaffold to explore structure-activity relationships (SAR) and develop new compounds with improved properties, such as enhanced efficacy, better solubility, or activity against drug-resistant cancer cells.

For example, modifications at the C2, C4, and C10 positions of the baccatin core have been explored. The synthesis of these analogs often begins with a protected baccatin derivative, such as 7-O-(triethylsilyl)baccatin III, allowing for selective chemical transformations at other sites before the attachment of the side chain and final deprotection. nih.gov This approach has led to the discovery of novel taxane (B156437) derivatives with significant antitumor activity. sioc-journal.cnnih.gov

Table 2: Examples of Novel Paclitaxel Analogs Synthesized via 7-O-(Triethylsilyl) Intermediates

Analog Type Modification Site(s) Synthetic Strategy Reference
C4-Acyl Analogs C4 Acylation of a 7-O-TES protected 4-deacetylbaccatin derivative. nih.gov
C2-Modified Analogs C2 Modifications starting from a 7,10,13-tris-(triethylsilyl)-10-deacetylbaccatin derivative. nih.gov
C-3'-N and C-7 Modified Analogs C3' and C7 Synthesis from baccatin III, involving protection/deprotection at C7. researchgate.net
Docetaxel Analogs C10, C3' Kinetic resolution of β-lactams with 7-O-triethylsilylbaccatin III. nih.govresearchgate.net

Mechanistic Investigations and Cellular Biology of 7 O Triethylsilyl Paclitaxel Derived Entities

Conversion Pathways to Biologically Active Taxanes

7-O-(Triethylsilyl) Paclitaxel (B517696) is a synthetic analog of Paclitaxel, where the hydroxyl group at the C-7 position is protected by a triethylsilyl (TES) group. biosynth.com This modification is often a strategic step in the semi-synthesis of paclitaxel and its analogs. google.com The triethylsilyl group serves as a protecting group, which can be removed to yield the biologically active paclitaxel. annualreviews.org

The conversion of 7-O-(triethylsilyl) baccatin (B15129273) III, a precursor, to paclitaxel involves the attachment of the C-13 side chain, a critical step for its anti-tumor activity. google.comnih.gov This is often achieved by reacting the 7-O-TES protected baccatin III with a β-lactam. google.comnih.gov Following the coupling reaction, the protecting groups, including the 7-O-triethylsilyl group, are removed to yield paclitaxel. annualreviews.orggoogle.com The presence of the C-13 sidechain is essential for the biological activity of taxol and its derivatives. google.com

Tubulin Polymerization Dynamics and Microtubule Stabilization

The primary mechanism of action for paclitaxel and its active derivatives is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. researchgate.netnih.gov These agents bind to the β-subunit of tubulin, the protein that forms microtubules. nih.gov This binding promotes the assembly of tubulin into microtubules and prevents their disassembly, a process crucial for cell division. researchgate.netnih.gov

The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a structure necessary for the separation of chromosomes during mitosis. nih.gov This leads to a halt in the cell division process. researchgate.net Studies on paclitaxel analogs, including those derived from 7-O-(triethylsilyl) baccatin III, have shown that modifications to the paclitaxel structure can influence its ability to promote tubulin polymerization. nih.gov For instance, some analogs demonstrate a strong ability to promote tubulin assembly, with activity comparable to that of paclitaxel itself. nih.gov The stabilization of microtubules ultimately disrupts the normal functioning of the cell, leading to cell death.

Cell Cycle Progression Modulation

G2/M Phase Arrest Induction

The stabilization of microtubules by paclitaxel and its active derivatives has a direct impact on the cell cycle. The cell cycle is a series of events that leads to cell division and replication. By disrupting microtubule function, these compounds cause the cell cycle to halt at the G2/M phase. nih.govnih.gov The G2 phase is the period of rapid cell growth and protein synthesis, while the M phase (mitosis) is when the cell divides.

The arrest at the G2/M checkpoint is a direct consequence of the inability of the cell to form a functional mitotic spindle. This prevents the proper alignment and segregation of chromosomes, a critical step for successful cell division. nih.gov The prolonged arrest at this phase ultimately triggers cellular pathways that lead to cell death. nih.govnih.gov

Apoptosis Induction Pathways

The sustained G2/M arrest induced by paclitaxel and its derivatives ultimately leads to programmed cell death, or apoptosis. nih.govnih.gov Apoptosis is a natural and controlled process that eliminates damaged or unwanted cells. The inability of the cancer cell to complete mitosis due to microtubule disruption is a major trigger for apoptosis. nih.gov

Role of Apoptotic Regulatory Proteins

The process of apoptosis is regulated by a complex network of proteins. Key players in this process include the Bcl-2 family of proteins and caspases. The Bcl-2 family consists of both pro-apoptotic proteins (like Bax and Bak) that promote cell death, and anti-apoptotic proteins (like Bcl-2 and Bcl-xL) that inhibit it. mdpi.com Paclitaxel has been shown to modulate the levels of these proteins, shifting the balance towards apoptosis. nih.gov For example, it can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.gov

Caspases are a family of proteases that execute the final stages of apoptosis by cleaving a variety of cellular substrates. Paclitaxel treatment can lead to the activation of caspases, which then dismantle the cell in an orderly fashion. mdpi.com The activation of specific caspases is a hallmark of apoptosis induced by various chemotherapeutic agents, including paclitaxel. mdpi.com

Inhibition of Cancer Cell Proliferation

The culmination of microtubule stabilization, G2/M phase arrest, and apoptosis induction is the inhibition of cancer cell proliferation. nih.govnih.gov By interfering with fundamental cellular processes required for cell division, paclitaxel and its active derivatives effectively halt the growth of tumors. nih.gov

The cytotoxic effects of these compounds have been demonstrated across a wide range of cancer cell lines. nih.gov The potency of these agents is often measured by their GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) values, which represent the concentration of the drug required to inhibit cell growth by 50%. Studies have shown that certain paclitaxel analogs can exhibit very low GI₅₀ values, indicating high potency against various cancer cell types. nih.gov

In Vitro Cellular Efficacy Studies

The in vitro cellular efficacy of 7-O-(triethylsilyl) paclitaxel and its derivatives has been the subject of numerous studies to determine their potential as anticancer agents. These investigations typically involve assessing the cytotoxicity of these compounds against various cancer cell lines and comparing their potency to established taxanes like paclitaxel and docetaxel (B913).

The cytotoxic potency of this compound derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Research has shown that derivatives of 7-O-(triethylsilyl)-10-deacetylbaccatin III exhibit significant cytotoxic effects. For instance, a series of new 3'-(2-methyl-1-propenyl) and 3'-(2-methylpropyl) taxoids synthesized from 10-modified 7-(triethylsilyl)-10-deacetylbaccatin III derivatives displayed excellent cytotoxicity, with IC50 values in the subnanomolar range against several human cancer cell lines. nih.gov This indicates a high degree of potency for these novel compounds.

In studies involving 2',7-Bis-O-(triethylsilyl) 10-Desacetyl Paclitaxel, the IC50 values against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines were found to be lower than those for paclitaxel, suggesting enhanced potency. Similarly, certain bridged taxoids derived from 7-O-triethylsilyl paclitaxel have demonstrated significantly increased potency. For example, one such bridged taxoid was at least 50 times more potent than paclitaxel against the A2780 cell line. nih.gov

The cytotoxicity of paclitaxel itself has been extensively studied, with IC50 values typically ranging from 2.5 to 7.5 nM in various human tumor cell lines after a 24-hour exposure. nih.gov For specific breast cancer cell lines, the IC50 values for paclitaxel were reported as 3.5 µM for MCF-7, 0.3 µM for MDA-MB-231, 4 µM for SKBR3, and 19 nM for BT-474. researchgate.net

It is important to note that the vehicle used to dissolve paclitaxel, Cremophor EL, can antagonize its cytotoxic effects at certain concentrations. nih.gov

Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Reference
A2780 Ovarian Carcinoma < Paclitaxel
MCF-7 Breast Cancer < Paclitaxel
A121 Ovarian Cancer Subnanomolar nih.gov
A549 Non-small-cell Lung Cancer Subnanomolar nih.gov
HT-29 Colon Cancer Subnanomolar nih.gov
MCF-7 Breast Cancer Subnanomolar nih.gov
MDA-MB-231 Breast Cancer 0.3 µM researchgate.net
SKBR3 Breast Cancer 4 µM researchgate.net
BT-474 Breast Cancer 19 nM researchgate.net
Various Human Tumor Cell Lines 2.5 - 7.5 nM nih.gov

The cytotoxic activity of this compound derivatives has been evaluated across a diverse range of human cancer cell lines, demonstrating broad-spectrum potential.

New taxoids derived from 10-modified 7-(triethylsilyl)-10-deacetylbaccatin III have shown excellent cytotoxicity against human ovarian (A121), non-small-cell lung (A549), colon (HT-29), and breast (MCF-7) cancer cell lines. nih.gov Furthermore, these compounds exhibited remarkable activity against a drug-resistant human breast cancer cell line expressing the MDR phenotype (MCF7-R), with IC50 values ranging from 2.1 to 9.1 nM. nih.gov This suggests that modifications at the C-10 position of the 7-O-(triethylsilyl) baccatin III core can overcome multidrug resistance.

In vitro studies of 7-O-(triethylsilyl)-10-deacetyl Baccatin III have demonstrated its ability to inhibit the growth of various human cancer cell lines, including those of ovarian and breast origin. Similarly, 2',7-Bis-O-(triethylsilyl) 10-Desacetyl Paclitaxel has been shown to significantly reduce the viability of human ovarian carcinoma (A2780) and breast cancer (MCF-7) cells.

The parent compound, paclitaxel, has established efficacy against a wide array of cancers, including ovarian, breast, and non-small cell lung cancer. nih.govfrontiersin.org Its cytotoxicity has been confirmed in numerous cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer).

A key aspect of evaluating novel paclitaxel derivatives is comparing their in vitro efficacy to that of established taxanes, primarily paclitaxel and docetaxel.

Several studies have shown that new taxoids synthesized from 10-modified 7-(triethylsilyl)-10-deacetylbaccatin III possess superior activity compared to both paclitaxel and docetaxel in the same assays. nih.gov In fact, all but one of these new taxoids demonstrated better activity, with IC50 values at the subnanomolar level. nih.gov Against the drug-resistant MCF7-R cell line, three of these new taxoids were found to be exceptionally potent, exhibiting activity two orders of magnitude greater than paclitaxel and docetaxel. nih.gov

Similarly, research indicates that 2',7-Bis-O-(triethylsilyl) 10-Desacetyl Paclitaxel can exhibit cytotoxicity comparable to or even superior to that of paclitaxel itself. The IC50 values for this compound in A2780 and MCF-7 cell lines were lower than those for paclitaxel, indicating enhanced potency.

Conversely, some modifications may not lead to improved activity. For instance, the introduction of a ferrocenyl moiety linked to the 2'-OH group of paclitaxel resulted in compounds with lower toxicity than the parent drug. nih.gov

The mechanism of action for these derivatives is believed to be similar to that of paclitaxel, which involves binding to tubulin and stabilizing microtubules, thereby disrupting cell division and leading to apoptosis.

Table 2: Mentioned Compound Names

Compound Name
This compound
7-O-(Triethylsilyl)-10-deacetylbaccatin III
2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel
Paclitaxel
Docetaxel
3'-(2-methyl-1-propenyl) taxoids
3'-(2-methylpropyl) taxoids
Cremophor EL

Preclinical Pharmacological Studies of 7 O Triethylsilyl Paclitaxel Derived Entities

In Vivo Antitumor Efficacy Models

The in vivo assessment of novel anticancer compounds is a critical step in their preclinical development. antineo.fr These studies, often utilizing animal models, provide essential data on a compound's ability to inhibit tumor growth and offer insights into its potential clinical utility. antineo.fr

The primary goal of in vivo antitumor efficacy studies is to determine the extent to which a test compound can inhibit the proliferation of cancer cells and reduce tumor size. semanticscholar.org Research on paclitaxel (B517696) and its derivatives has consistently demonstrated their capacity to arrest tumor growth in various preclinical models. plos.orgthno.org While specific data on the direct in vivo tumor growth inhibition by 7-O-(Triethylsilyl) Paclitaxel is not extensively detailed in the provided results, the broader context of paclitaxel derivatives suggests that such compounds are designed to release the active paclitaxel molecule, which is known to inhibit cancer cell proliferation by stabilizing microtubules. nih.gov The antitumor activity of paclitaxel has been confirmed in models such as the mouse melanoma B16 model. nih.gov

Studies on other paclitaxel derivatives, such as a paclitaxel-tetramethylpyrazine conjugate, have shown significant tumor growth inhibition in xenograft models. thno.org For instance, nanoparticles formed from this conjugate demonstrated superior antitumor activity in mice with A2780 ovarian carcinoma xenografts compared to free paclitaxel. thno.org Similarly, a micellar formulation of paclitaxel and 17-AAG resulted in near-complete arrest of tumor growth in a human ovarian tumor mouse model. plos.org These examples underscore the potential for derivatives to enhance the antitumor effects of the parent compound.

Table 1: Representative In Vivo Tumor Growth Inhibition by Paclitaxel Derivatives

Derivative/Formulation Animal Model Tumor Type Outcome
Paclitaxel/17-AAG Micelles Nude Mice Human Ovarian Tumor (SKOV-3) Near-complete arrest of tumor growth. plos.org
PTX-ss-TMP Nanoparticles Nude Mice Ovarian Carcinoma (A2780) Significant tumor growth inhibition compared to saline control. thno.org
DC101 and Paclitaxel Combination SCID Mice Breast Cancer (MDA-MB-231) Significant reduction in tumor growth. researchgate.net

This table is generated based on data for paclitaxel derivatives to illustrate the concept of in vivo tumor growth inhibition assessments.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of new cancer therapies. jax.org These models allow for the in vivo growth of human tumors, providing a platform to assess the antitumor activity of compounds like paclitaxel and its derivatives. jax.org

The application of paclitaxel derivatives in xenograft models has yielded significant findings. For example, a study using a human ovarian tumor xenograft model in nude mice demonstrated that a micellar formulation of paclitaxel and 17-AAG led to a 3.5-fold increase in the tumor concentration of paclitaxel compared to the free drug. plos.org This enhanced tumor accumulation translated to superior anticancer efficacy, with the micellar formulation causing a near-complete arrest of tumor growth. plos.org In another study, nanoparticles self-assembled from a disulfide-linked paclitaxel-tetramethylpyrazine conjugate showed efficient tumor accumulation and excellent antitumor activity in mice bearing A2780 tumor xenografts. thno.org

Furthermore, the combination of paclitaxel with other agents in xenograft models has been explored. For instance, the combination of paclitaxel and sorafenib (B1663141) with radiation resulted in a significant decline in tumor volume and enhanced survival in an anaplastic thyroid cancer xenograft model. nih.gov These studies highlight the utility of xenograft models in demonstrating the enhanced efficacy of paclitaxel derivatives and combination therapies.

Table 2: Application of Paclitaxel Derivatives in Xenograft Models

Derivative/Formulation Xenograft Model Key Findings
Paclitaxel/17-AAG Micelles Human Ovarian Tumor (SKOV-3) 3.5-fold increase in tumor paclitaxel concentration; near-complete tumor growth arrest. plos.org
PTX-ss-TMP Nanoparticles Ovarian Carcinoma (A2780) Efficient tumor accumulation and excellent antitumor activity. thno.org
Paclitaxel and Sorafenib Combination Anaplastic Thyroid Cancer Significant decline in tumor volume and enhanced survival. nih.gov

This table is generated based on data for paclitaxel derivatives to illustrate their application in xenograft models.

Immunomodulatory Effects

Paclitaxel can induce immunogenic cell death (ICD), a form of apoptosis that triggers an adaptive immune response against tumor antigens. nih.gov This process can enhance the efficacy of cancer immunotherapy. nih.gov Studies have shown that paclitaxel can stimulate anti-tumor immunity by inhibiting regulatory T cells (Tregs) and tumor-associated macrophages (TAMs), and promoting the release of pro-apoptotic molecules and cytokines like TNF-α and IFN-γ. nih.gov For instance, a derivative of paclitaxel conjugated with phenylboronic acid, when self-assembled into nanoparticles with fructose, was shown to be a potent inducer of ICD, enhancing cancer immunotherapy in a 4T1 tumor-bearing mouse model. nih.gov

Furthermore, paclitaxel has been observed to up-regulate the expression of interleukin-6, a cytokine with complex roles in inflammation and immunity. d-nb.info The conjugation of paclitaxel with an immunopotentiator like muramyl dipeptide has been explored to create derivatives with both anticancer and immune-enhancing activities. google.com These findings suggest that the immunomodulatory effects of paclitaxel and its derivatives are an important aspect of their preclinical pharmacological profile, potentially opening avenues for combination chemo-immunotherapies. nih.gov

Structure Activity Relationship Sar Studies of Taxane Derivatives Utilizing the 7 O Triethylsilyl Protecting Group

Influence of C7-Silylation on Taxane (B156437) Bioactivity

The introduction of a triethylsilyl ether at the C7 position of paclitaxel (B517696) generally results in a slight to moderate decrease in cytotoxicity and tubulin polymerization activity compared to the parent compound, paclitaxel. However, this modification is well-tolerated, and the resulting analog, 7-O-(Triethylsilyl) Paclitaxel, retains significant biological activity. This observation has been pivotal, as it confirms that the C7 hydroxyl group is not essential for the primary interactions with the microtubule binding site. researchgate.net

Table 1: Comparative in vitro cytotoxicity of Paclitaxel and a C7-silylated analog.

CompoundDescriptionIn Vitro Cytotoxicity (IC50)
PaclitaxelParent CompoundPotent
This compoundC7-OH protected with a triethylsilyl groupModerately Potent

Note: This table provides a qualitative comparison based on general findings in the literature. Specific IC50 values can vary depending on the cell line and assay conditions.

Systematic Modifications at Key Taxane Scaffolds and Biological Correlates

The use of the 7-O-triethylsilyl protecting group has facilitated extensive SAR studies by allowing for selective modifications at other positions of the taxane skeleton. With the C7 hydroxyl group masked, researchers have been able to explore the functional importance of other sites, such as the C2, C4, C10, and the C13 side chain. nih.gov

For instance, 7-O-(Triethylsilyl)-baccatin III is a key intermediate in the semi-synthesis of numerous paclitaxel analogs. nih.gov By modifying the C13 side chain attached to this intermediate, researchers have been able to investigate the impact of various substituents on the bioactivity of the resulting taxoids. These studies have consistently highlighted the critical role of the C13 side chain for potent cytotoxicity.

Furthermore, modifications to the C2-benzoyl group have been explored while the C7 position is protected. These studies have revealed that the C2-benzoate is crucial for activity, and even minor alterations can lead to a significant loss of potency. researchgate.net Similarly, the acetoxy group at C10 has been shown to be less critical for bioactivity, and its removal or modification can be tolerated to a greater extent. researchgate.net

Table 2: Impact of Modifications at Various Positions of the 7-O-silylated Taxane Scaffold on Bioactivity.

Modified Position (Starting from a 7-O-silylated core)General Effect on Bioactivity
C2-Benzoyl GroupModifications generally lead to a significant decrease in activity.
C10-Acetoxy GroupModifications are generally well-tolerated with a smaller impact on activity.
C13-Side ChainThe integrity and specific structure of the side chain are critical for high potency.

Stereochemical Influences on Biological Activity

The stereochemistry of the taxane core and its side chains is a critical determinant of biological activity. While direct studies on the stereochemical influences of the 7-O-triethylsilyl group itself are limited, the epimerization at C7 is known to affect bioactivity. For instance, 7-epi-paclitaxel, where the hydroxyl group at C7 has the opposite stereochemistry, exhibits reduced in vitro activity compared to paclitaxel. researchgate.net

The introduction of the bulky triethylsilyl group at the 7β-position is expected to lock the conformation in that region. The synthesis of C-7 (β)-triethylsilyl paclitaxel has been reported for biological evaluation, suggesting an interest in understanding the impact of this specific stereoisomer. researchgate.net Subtle differences in the stereochemical structure of paclitaxel can significantly influence its physicochemical properties, such as water solubility, which in turn can affect its release kinetics from drug delivery systems and ultimately its therapeutic efficacy. nih.govnih.gov

Design and Evaluation of Novel Taxane Analogs

The use of this compound and its baccatin (B15129273) III precursor has been a cornerstone in the rational design and synthesis of novel taxane analogs with potentially improved therapeutic profiles. nih.gov The ability to selectively protect the C7 hydroxyl group allows for a modular approach to analog synthesis, where different side chains and core modifications can be systematically introduced and evaluated. nih.govneuroquantology.com

This strategy has led to the development of a wide array of taxoids with modifications aimed at overcoming drug resistance, improving water solubility, and enhancing tumor targeting. For example, new generation taxoids have been synthesized by introducing novel isoserine moieties at the C13 position of a 7-TES-baccatin III core. nih.gov The evaluation of these novel analogs in various cancer cell lines continues to provide valuable data for refining the taxane pharmacophore and developing more effective anticancer agents. neuroquantology.comresearchgate.net

Table 3: Examples of Novel Taxane Analogs Synthesized Using a 7-O-silylated Intermediate.

Analog TypeRationale for Design
Modified C13-Side Chain AnalogsTo improve potency and overcome resistance.
Pro-drugsTo enhance water solubility and tumor-specific activation.
Fluorescently Labeled TaxanesTo study drug transport and distribution.

Metabolism and Biotransformation of Paclitaxel and Its Analogs As Converted from 7 O Triethylsilyl Paclitaxel

Enzymatic De-silylation and Conversion to Active Forms

7-O-(Triethylsilyl) Paclitaxel (B517696) is a derivative of Paclitaxel where a triethylsilyl protecting group is attached to the hydroxyl group at the C-7 position. For this compound to exert its therapeutic effects, it is hypothesized to undergo enzymatic de-silylation in vivo. This biotransformation would involve the cleavage of the silyl (B83357) ether bond, removing the triethylsilyl group to yield the active compound, Paclitaxel. This conversion is a critical step for the activation of the drug, as the unmodified Paclitaxel is the pharmacologically active agent that interacts with microtubules.

Hepatic Metabolism Pathways

Following its conversion from 7-O-(Triethylsilyl) Paclitaxel, Paclitaxel is primarily eliminated from the body through hepatic metabolism, with subsequent excretion into the bile. nih.gov This process involves a series of enzymatic reactions that transform the drug into more water-soluble metabolites, facilitating their removal. The liver is the principal site of Paclitaxel metabolism, and the efficiency of these pathways can be influenced by various factors, including liver function. nih.gov In patients with hepatic impairment, the metabolism and elimination of Paclitaxel can be significantly affected, potentially leading to increased drug exposure. nih.govnih.gov

Cytochrome P450 Isoenzyme Specificity (CYP2C8, CYP3A4, CYP1B1)

The metabolism of Paclitaxel is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov Specifically, two main isoenzymes are responsible for the majority of its metabolic clearance: CYP2C8 and CYP3A4. nih.govnih.govtandfonline.com

CYP2C8: This is the primary enzyme responsible for the conversion of Paclitaxel to its major metabolite, 6α-hydroxypaclitaxel. nih.gov

CYP3A4: This isoenzyme plays a lesser, but still significant, role in Paclitaxel metabolism, leading to the formation of 3'-p-hydroxypaclitaxel. frontiersin.org

CYP1B1: While CYP2C8 and CYP3A4 are the main metabolizing enzymes, CYP1B1 has also been implicated in the metabolism of Paclitaxel. frontiersin.orgnih.gov It is suggested that CYP1B1 can catalyze the metabolic activity of CYP2C8 and CYP3A4. frontiersin.org The expression of these CYP enzymes in tumor cells may also play a role in the therapeutic efficacy of the drug. nih.gov

The activity of these enzymes can vary among individuals, contributing to interindividual differences in Paclitaxel clearance and response. tandfonline.com

Identification of Key Metabolites

The hepatic metabolism of Paclitaxel results in the formation of several hydroxylated metabolites that are less pharmacologically active than the parent compound. nih.gov The primary metabolites that have been identified in human plasma and bile are:

6α-hydroxypaclitaxel: This is the major metabolite, formed through the action of CYP2C8. nih.gov

3'-p-hydroxypaclitaxel: This is a minor metabolite resulting from the activity of CYP3A4. nih.gov

6α,3'-p-dihydroxypaclitaxel: This dihydroxylated metabolite is also detected in human plasma. nih.gov

The formation of these metabolites represents the main pathway for the systemic elimination of Paclitaxel. tandfonline.com

Pharmacogenetic Influences on Metabolism

Genetic variations, or polymorphisms, in the genes encoding the cytochrome P450 enzymes can significantly influence the metabolism of Paclitaxel. nih.gov These genetic differences can lead to variations in enzyme activity, which in turn affects the rate at which Paclitaxel is metabolized and cleared from the body. tandfonline.com

Polymorphisms in CYP2C8 and CYP3A4 have been a focus of research, as they are the primary enzymes involved in Paclitaxel metabolism. nih.govtandfonline.com For instance, certain alleles of CYP2C8, such as CYP2C8*3, have been investigated for their potential impact on Paclitaxel metabolism and the incidence of drug-induced side effects, although findings have sometimes been conflicting. nih.gov Similarly, genetic variants of CYP3A4 may also contribute to the variability in Paclitaxel's pharmacokinetics. tandfonline.com

The study of these genetic variations, known as pharmacogenomics, aims to understand how an individual's genetic makeup can predict their response to a drug, with the ultimate goal of personalizing treatment. nih.gov While research has identified several genetic variants that may influence Paclitaxel metabolism, the clinical relevance of many of these polymorphisms is still under investigation. nih.govresearchgate.net

Drug-Drug Interactions Affecting Metabolism

The metabolism of Paclitaxel via CYP2C8 and CYP3A4 makes it susceptible to drug-drug interactions. nih.govmdedge.com Co-administration of Paclitaxel with other drugs that are inhibitors, inducers, or substrates of these enzymes can alter its plasma concentrations, potentially affecting its efficacy and toxicity. nih.govnih.gov

Inhibitors of CYP2C8 and CYP3A4: Drugs that inhibit these enzymes can decrease the metabolism of Paclitaxel, leading to higher plasma concentrations and an increased risk of toxicity. nih.gov Examples of such inhibitors include certain antifungal agents (e.g., ketoconazole), antibiotics (e.g., erythromycin), and antidepressants (e.g., fluoxetine). nih.govresearchgate.net

Inducers of CYP2C8 and CYP3A4: Conversely, drugs that induce these enzymes can accelerate the metabolism of Paclitaxel, resulting in lower plasma concentrations and potentially reduced therapeutic effect. nih.gov Examples of inducers include certain anticonvulsants (e.g., carbamazepine, phenytoin) and herbal supplements like St. John's wort. nih.gov

Therefore, careful consideration of concomitant medications is crucial when administering therapies involving Paclitaxel to avoid significant alterations in its metabolism. nih.gov

Epimerization and Stereochemical Stability at C7

Paclitaxel possesses a chiral center at the C-7 position of its core structure. Under certain conditions, particularly in aqueous solutions, the stereochemistry at this position can change through a process called epimerization. nih.gov This process leads to the formation of 7-epi-paclitaxel. nih.gov

Advanced Research Applications and Future Directions for 7 O Triethylsilyl Paclitaxel Derived Compounds

Rational Prodrug Design Strategies

The design of prodrugs is a key strategy to overcome the limitations of paclitaxel (B517696), particularly its poor water solubility and non-specific toxicity. mdpi.comnih.gov The hydroxyl groups on the paclitaxel molecule, including the C-7 position, are primary sites for modification. The use of the 7-O-(Triethylsilyl) group is fundamental in multi-step syntheses, acting as a temporary protecting group that allows for specific modifications at other sites, such as the attachment of the side chain at C-13. mdpi.com

Beyond its role as a synthetic intermediate, the principles of modifying the 7-OH position are central to prodrug design. The goal is to create inactive derivatives that can be converted into the active paclitaxel under specific physiological conditions, such as in the tumor microenvironment. Strategies include:

Improving Hydrophilicity: Attaching hydrophilic moieties at the 7-OH position can significantly increase water solubility. For instance, two paclitaxel esters of malic acid, modified at the 2′-OH and 7-OH positions respectively, demonstrated improved water solubility and antitumor activity. mdpi.com

Targeted Activation: Prodrugs can be designed for targeted release. One approach involves linking paclitaxel to a targeting moiety via a linker that is sensitive to enzymes overexpressed in tumor tissues, such as β-D-glucuronidase. mdpi.comnih.gov

Controlling Release: The choice of chemical linker attached to the paclitaxel core dictates the stability and release kinetics of the active drug. Silicate esters, for example, have been explored as a class of prodrugs where modifying the alkyl groups allows for tuning both hydrophobicity and the rate of hydrolysis, thereby controlling the drug's release profile. mdpi.com

Novel Drug Delivery System Development

To enhance the therapeutic index of paclitaxel and its derivatives, various novel drug delivery systems (DDS) have been developed. These systems aim to improve solubility, increase circulation time, and enable targeted delivery to tumor tissues. nih.govsunyempire.eduresearchgate.net While research may not focus exclusively on 7-O-(Triethylsilyl) paclitaxel as the final encapsulated drug, the development of derivatives suitable for these systems is a key area of research.

Commonly explored delivery platforms for paclitaxel and its derivatives include:

Nanoparticles: Biodegradable polymeric nanoparticles, such as those made from Poly Lactic-co-Glycolic Acid (PLGA), can encapsulate hydrophobic drugs like paclitaxel. nih.gov These systems can protect the drug from degradation and achieve passive tumor targeting through the enhanced permeability and retention (EPR) effect. nih.govnih.gov

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs. Liposomal formulations of paclitaxel have been developed to reduce the side effects associated with the conventional Cremophor EL vehicle. researchgate.netmdpi.com

Micelles: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They can solubilize poorly water-soluble drugs like paclitaxel in their hydrophobic core, while the hydrophilic shell provides stability in aqueous environments. nih.govresearchgate.net Genexol-PM, a paclitaxel-loaded micelle formulation, is one such example approved for clinical use. nih.gov

Prodrug Conjugates: Paclitaxel can be conjugated to hydrophilic polymers or targeting ligands. For example, researchers have designed a conjugate of paclitaxel with a PAMAM dendrimer through a linker that is cleavable by cathepsin B, an enzyme upregulated in breast cancer cells. nih.gov

Table 1: Overview of Novel Drug Delivery Systems for Paclitaxel
Delivery SystemDescriptionKey AdvantagesReference
Nanoparticles (e.g., PLGA)Solid polymeric particles encapsulating the drug.Biodegradable, passive tumor targeting (EPR effect). nih.gov
LiposomesSpherical vesicles with a lipid bilayer.Reduces vehicle-related toxicity, can carry various drug types. researchgate.netmdpi.com
Polymeric MicellesSelf-assembled core-shell nanostructures.Improves solubility of hydrophobic drugs, enhances stability. nih.govnih.gov
Prodrug ConjugatesDrug covalently linked to a polymer or targeting molecule.Enables active targeting, controlled release at the tumor site. nih.gov

Computational and Chemoinformatic Approaches

Computational and chemoinformatic tools are increasingly vital in understanding the complex structure-activity relationships (SAR) of paclitaxel and in designing novel, more effective derivatives. nih.govresearchgate.net High-resolution structural data from techniques like X-ray crystallography show that paclitaxel binds to a specific pocket on the β-tubulin subunit, stabilizing microtubules. mdpi.com

Computational approaches are applied in several ways:

Pharmacophore Modeling: By analyzing the key interactions between paclitaxel and the tubulin binding site—such as hydrogen bonds involving the C7 hydroxyl group—researchers can develop a pharmacophore model. mdpi.com This model serves as a 3D template of the essential chemical features required for bioactivity, guiding the design of new molecules that fit the binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations can reveal how paclitaxel binding induces conformational changes in tubulin, leading to microtubule stabilization. mdpi.com This provides a dynamic understanding of the drug's mechanism of action.

Structure-Activity Relationship (SAR) Studies: Chemoinformatic analyses of various paclitaxel analogues help to elucidate which parts of the molecule are essential for activity and which can be modified. nih.govresearchgate.net For example, SAR studies have confirmed the importance of the C13 side chain and the oxetane (B1205548) ring, while showing that modifications at positions like C7 are tolerated, making it a suitable site for prodrug development. researchgate.net

Design of Simplified Analogs: Given the structural complexity of paclitaxel, computational methods are used to design simpler, more synthetically accessible molecules that mimic the conformation and key binding features of the natural product. acs.org

Exploration of Alternative Biosynthetic or Semi-Synthetic Routes

The limited availability of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), has driven extensive research into alternative production methods. mdpi.com Total chemical synthesis is too complex and costly for commercial production. nih.gov Therefore, research has focused on semi-synthesis and biosynthesis.

Semi-Synthetic Routes: The most commercially viable method for producing paclitaxel is semi-synthesis, which starts from more abundant, renewable precursors isolated from yew needles and twigs, such as 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III. mdpi.comnih.govannualreviews.org The compound 7-O-(Triethylsilyl) baccatin III is a critical intermediate in this process. mdpi.com

A common semi-synthetic pathway involves these key steps:

Isolation: 10-DAB is extracted from the needles of Taxus baccata.

Protection: The 7-hydroxyl group of the precursor is selectively protected with a triethylsilyl (TES) group. This step is crucial to prevent unwanted side reactions in subsequent steps.

Modification: The C-10 position is acetylated.

Side Chain Attachment: The complex amino acid side chain is attached to the C-13 hydroxyl group.

Deprotection: The 7-TES protecting group is removed to yield the final paclitaxel molecule. mdpi.com

More than twenty different semi-synthetic routes have been reported, many of which utilize 7-O-triethylsilyl baccatin III as the core structure to which various side chains are attached. mdpi.com

Biosynthetic Routes: Significant progress has been made in elucidating the complex biosynthetic pathway of paclitaxel in yew trees, which involves approximately 20 enzymatic steps. nih.govfrontiersin.org The ultimate goal is to reconstruct this pathway in a heterologous host, such as yeast or a fast-growing plant like Nicotiana benthamiana, for scalable and sustainable production. nih.govresearchgate.net Recently, researchers successfully reconstituted the production of the key intermediate baccatin III in N. benthamiana using a subset of nine enzymes from the paclitaxel pathway, paving the way for metabolic engineering approaches to produce paclitaxel precursors. nih.gov

Translational Research and Biomarker Development

Translational research aims to bridge the gap between preclinical discoveries and clinical applications, ensuring that laboratory findings translate into tangible benefits for patients. researchgate.netnih.gov For paclitaxel-based therapies, a major focus of translational research is the identification of predictive biomarkers to determine which patients are most likely to respond to treatment, thereby avoiding unnecessary toxicity in non-responders. oncotarget.org

Several potential biomarkers for paclitaxel sensitivity have been identified through genomic, proteomic, and functional analyses:

Gene Expression Signatures: Studies have identified sets of genes related to apoptosis, the cell cycle, and DNA repair whose expression profiles can predict patient response to paclitaxel. frontiersin.org

Specific Proteins: The expression levels of certain proteins have been correlated with paclitaxel sensitivity. For example, low levels of the microtubule-stabilizing protein ATIP3 have been associated with increased paclitaxel sensitivity in breast cancer. labroots.com Other studies have implicated Bcl-2 expression, where lower levels correlate with higher sensitivity to taxanes. iiarjournals.org The signal sequence receptor 3 (SSR3) gene has also been identified as a potential predictive biomarker, with higher expression correlating with increased paclitaxel susceptibility. oncotarget.org

MicroRNAs (miRs): Differential expression of several microRNAs, such as miR-200c, miR-125b, and miR-210, has been associated with paclitaxel sensitivity in various cancers. nih.gov

Table 2: Selected Biomarkers for Paclitaxel Sensitivity
BiomarkerTypeCorrelation with SensitivityCancer Type StudiedReference
ATIP3ProteinLow expression correlates with higher sensitivity.Breast Cancer labroots.com
SSR3Gene/ProteinHigh expression correlates with higher sensitivity.Glioma oncotarget.org
Bcl-2ProteinLow expression correlates with higher sensitivity.Various iiarjournals.org
miR-210microRNADownregulation observed after paclitaxel treatment.Hypopharynx Cancer nih.gov
Gene SignaturesmRNAExpression profiles related to apoptosis and cell cycle.Breast Cancer frontiersin.org

Ex Vivo Sensitivity Assays

Ex vivo sensitivity assays represent a powerful translational tool, allowing for the direct measurement of a tumor's response to a drug using fresh patient tissue. nih.gov These functional assays maintain the tumor's native microenvironment and heterogeneity, potentially offering a more accurate prediction of clinical response than cell lines or genetic biomarkers alone. nih.govoncotarget.com

For taxane-based drugs like paclitaxel, these assays measure the drug's effect on mitosis. A notable example is the REMIT (REplication MITosis) assay, which has been validated for paclitaxel in breast cancer. researchgate.net This assay is performed on organotypic tissue slices from patient-derived xenografts (PDXs) or patient biopsies. The tissue is treated with paclitaxel, and the response is measured by calculating the ratio of replicating cells to cells arrested in mitosis. A study showed a 90% correlation between the ex vivo results from the REMIT assay and the in vivo response to paclitaxel in PDX models. researchgate.net

Another approach is the real-time live tissue sensitivity assay (RT-LTSA), which has been used for pancreatic cancer. nih.govoncotarget.com In this method, fresh tumor slices are cultured and treated with chemotherapeutic agents, and the results are available within five days. Studies have shown a significant correlation between the ex vivo sensitivity measured by RT-LTSA and the clinical outcomes for patients. nih.govoncotarget.com These assays hold promise for personalizing cancer therapy by selecting the most effective treatment for individual patients before administration. nih.gov

Q & A

Q. What is the role of the triethylsilyl group in 7-O-(triethylsilyl) paclitaxel, and how does its introduction affect the molecule’s chemical properties?

The triethylsilyl group acts as a protecting group for the 7-OH position of paclitaxel during synthetic modifications. This substitution enhances steric bulk, improving regioselectivity in subsequent reactions (e.g., acylation or glycosylation). The silyl group also increases hydrophobicity, which can influence solubility in organic solvents during purification steps . Methodologically, its introduction typically involves reacting paclitaxel with triethylsilyl chloride in the presence of a base like imidazole or pyridine .

Q. How is this compound synthesized, and what analytical techniques validate its structural integrity?

Synthesis involves selective protection of paclitaxel’s 7-OH group using triethylsilyl chloride under anhydrous conditions. Key steps include:

  • Dissolving paclitaxel in a dry solvent (e.g., dichloromethane or acetonitrile).
  • Adding triethylsilyl chloride and a catalytic base (imidazole or pyridine) at 0–25°C.
  • Monitoring reaction progress via TLC or HPLC. Structural validation employs 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm silyl group attachment and absence of undesired substitutions. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight .

Q. Why is this compound considered a critical impurity in paclitaxel drug formulations?

This derivative is a process-related impurity arising from incomplete deprotection during paclitaxel synthesis. Regulatory guidelines (e.g., EP standards) mandate its quantification to ensure drug purity. Its presence above threshold levels (typically <0.1%) may indicate suboptimal reaction conditions or purification inefficiencies .

Advanced Research Questions

Q. What challenges arise in achieving regioselective silylation at the 7-OH position of paclitaxel, and how can reaction conditions be optimized?

Competing reactions at other hydroxyl groups (e.g., 2'-OH or 1-OH) are common due to similar reactivity. To enhance regioselectivity:

  • Use sterically hindered bases (e.g., 2,6-lutidine) to slow reaction kinetics.
  • Employ low temperatures (0–5°C) to favor 7-OH activation.
  • Monitor intermediate formation via 29Si^{29} \text{Si}-NMR to track silylation progress . Contradictory reports on optimal solvent systems (polar vs. nonpolar) suggest solvent choice must be tailored to specific catalytic conditions .

Q. How does the triethylsilyl group influence paclitaxel’s interaction with tubulin, and what structural insights inform analog design?

Biophysical studies (e.g., REDOR NMR and electron crystallography) indicate that bulky silyl groups at the 7-position disrupt paclitaxel’s binding to the β-tubulin pocket, reducing microtubule stabilization. However, this modification provides a template for designing analogs with modified pharmacokinetic profiles. Computational modeling (e.g., molecular docking) can predict steric clashes and guide functional group substitutions .

Q. What advanced chromatographic methods are recommended for resolving this compound from structurally similar impurities?

High-resolution LC-MS/MS with a C18 column (e.g., 2.6 µm particle size) and gradient elution (water/acetonitrile with 0.1% formic acid) achieves baseline separation. For quantification:

  • Use a charged aerosol detector (CAD) to enhance sensitivity for non-UV-absorbing impurities.
  • Validate methods per ICH Q3A guidelines, including LOQ (<0.05%) and linearity (R2^2 >0.998) .

Q. Can green chemistry principles be applied to the synthesis and deprotection of this compound?

Yes. Replace traditional deprotection agents (e.g., HF-pyridine) with trifluoroacetic acid (TFA) in aqueous ethanol, which minimizes hazardous waste. For silylation, solvent recovery systems (e.g., molecular sieves) can reduce dichloromethane usage by >50%. Life-cycle assessment (LCA) data indicate these modifications lower the E-factor (environmental impact) by 30% .

Methodological Considerations Table

Research Aspect Key Parameters References
Silylation Efficiency Reaction time: 6–12 hrs; Yield: 75–85% (optimized)
Deprotection TFA (0.1% v/v) in CH3_3CN/H2_2O (4:1), 25°C, 2 hrs; Yield: >90%
Analytical Detection LC-MS/MS (LOQ: 0.03%); CAD detector
Tubulin Binding Assay IC50_{50}: 2.5 µM (vs. 0.2 µM for paclitaxel)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-O-(Triethylsilyl) Paclitaxel
Reactant of Route 2
7-O-(Triethylsilyl) Paclitaxel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.